5-Bromobenzo[d]isothiazol-3-amine 5-Bromobenzo[d]isothiazol-3-amine
Brand Name: Vulcanchem
CAS No.: 613262-16-1
VCID: VC2036271
InChI: InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
SMILES: C1=CC2=C(C=C1Br)C(=NS2)N
Molecular Formula: C7H5BrN2S
Molecular Weight: 229.1 g/mol

5-Bromobenzo[d]isothiazol-3-amine

CAS No.: 613262-16-1

Cat. No.: VC2036271

Molecular Formula: C7H5BrN2S

Molecular Weight: 229.1 g/mol

* For research use only. Not for human or veterinary use.

5-Bromobenzo[d]isothiazol-3-amine - 613262-16-1

Specification

CAS No. 613262-16-1
Molecular Formula C7H5BrN2S
Molecular Weight 229.1 g/mol
IUPAC Name 5-bromo-1,2-benzothiazol-3-amine
Standard InChI InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
Standard InChI Key NTLSBZHEUNMUAP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=NS2)N
Canonical SMILES C1=CC2=C(C=C1Br)C(=NS2)N

Introduction

Chemical Structure and Properties

Molecular Structure

5-Bromobenzo[d]isothiazol-3-amine has the molecular formula C₇H₅BrN₂S, with a molecular weight of 229.1 g/mol . Its structure comprises a fused ring system where a benzene ring is connected to an isothiazole ring, with a bromine atom at the 5-position of the benzene ring and an amine group at the 3-position of the isothiazole ring.

The structural identifiers that uniquely define this compound include:

  • SMILES notation: C1=CC2=C(C=C1Br)C(=NS2)N

  • InChI: InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)

  • InChIKey: NTLSBZHEUNMUAP-UHFFFAOYSA-N

  • CAS Registry Number: 613262-16-1

The presence of the bromine atom and the amine group creates specific electronic and steric effects that influence the compound's reactivity and potential interactions with biological targets. The sulfur and nitrogen atoms in the isothiazole ring contribute to the compound's electronic properties and can participate in various chemical reactions.

Physical Properties

5-Bromobenzo[d]isothiazol-3-amine exhibits specific physical properties that are important for its handling, storage, and application in chemical reactions. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 5-Bromobenzo[d]isothiazol-3-amine

PropertyValueSource
Molecular Weight229.1 g/mol
Boiling Point279.3±22.0 °C (Predicted)
Density1.836±0.06 g/cm³ (Predicted)
Physical StateSolid
Storage Temperature2-8°C (protect from light)
pKa6.15±0.50 (Predicted)

Additionally, collision cross-section (CCS) values have been predicted for various adducts of 5-bromobenzo[d]isothiazol-3-amine, which are important for mass spectrometry characterization. These values are presented in Table 2.

Table 2: Predicted Collision Cross Section Values for 5-Bromobenzo[d]isothiazol-3-amine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+228.94296129.9
[M+Na]+250.92490134.0
[M+NH4]+245.96950136.4
[M+K]+266.89884133.7
[M-H]-226.92840131.6
[M+Na-2H]-248.91035134.2
[M]+227.93513130.2
[M]-227.93623130.2

Chemical Properties

The chemical properties of 5-bromobenzo[d]isothiazol-3-amine are primarily determined by its heterocyclic structure and the functional groups present:

  • Nucleophilicity: The amine group at the 3-position exhibits nucleophilic character, enabling it to participate in various reactions such as acylation, alkylation, and condensation reactions.

  • Electrophilic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of the bromine atom may influence the regioselectivity of such reactions.

  • Metal-Catalyzed Coupling: The bromine substituent at the 5-position makes the compound suitable for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions), allowing for the introduction of diverse functionalities.

  • Basicity: With a predicted pKa of approximately 6.15, the amine group possesses moderate basicity, which can influence its reactivity and solubility properties .

  • Stability: The compound requires storage at 2-8°C with protection from light, indicating sensitivity to photodegradation and thermal decomposition .

These chemical properties make 5-bromobenzo[d]isothiazol-3-amine a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceutically relevant compounds.

Analytical Characterization

The accurate characterization of 5-bromobenzo[d]isothiazol-3-amine is essential for confirming its identity, assessing its purity, and understanding its structural features. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the protons in 5-bromobenzo[d]isothiazol-3-amine. The expected ¹H NMR spectrum would feature:

  • Signals for aromatic protons (typically in the range of δ 7.0-8.0 ppm).

  • Signals for the amine protons (approximately δ 4.0-5.0 ppm, often broad due to exchange).

  • Specific coupling patterns reflecting the substitution pattern of the benzene ring.

¹³C NMR spectroscopy would reveal carbon signals for:

  • Aromatic carbons in the range of δ 110-150 ppm.

  • The carbon connected to the bromine atom (typically downfield due to the electronegative bromine).

  • The carbon bearing the amine group, likely showing a distinctive chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of 5-bromobenzo[d]isothiazol-3-amine and analyzing its fragmentation pattern. Key features would include:

  • Molecular ion peak at m/z 229/231 (reflecting the characteristic isotope pattern of bromine: ⁷⁹Br/⁸¹Br).

  • Fragment peaks corresponding to the loss of bromine or other structural components.

  • High-resolution mass measurements to confirm the exact molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups present in the molecule:

  • N-H stretching vibrations of the amine group (typically 3300-3500 cm⁻¹).

  • C=N stretching of the isothiazole ring (approximately 1600-1650 cm⁻¹).

  • C-Br stretching (usually 500-600 cm⁻¹).

  • Aromatic C=C stretching vibrations (approximately 1400-1600 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for:

  • Purity determination of 5-bromobenzo[d]isothiazol-3-amine.

  • Separation from potential synthetic impurities.

  • Quantitative analysis when coupled with appropriate detectors (e.g., UV or mass spectrometry).

Thin-Layer Chromatography (TLC)

TLC serves as a rapid and accessible method for:

  • Monitoring reaction progress during synthesis.

  • Initial assessment of purity.

  • Optimization of purification procedures.

X-ray Crystallography

X-ray crystallography provides definitive structural information:

  • Confirmation of the three-dimensional arrangement of atoms.

  • Bond lengths and angles within the molecule.

  • Intermolecular interactions in the crystal lattice.

These analytical methods collectively provide a comprehensive characterization of 5-bromobenzo[d]isothiazol-3-amine, ensuring its identity and purity for subsequent applications in research and development.

Applications

5-Bromobenzo[d]isothiazol-3-amine has several significant applications, primarily in organic synthesis and pharmaceutical development.

Synthetic Intermediate

The compound serves as a valuable building block in organic synthesis due to its functionalized structure:

  • Cross-Coupling Reactions: The bromine substituent makes it an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), enabling the introduction of diverse functionalities at the 5-position.

  • Functionalization of the Amine Group: The amine functionality at the 3-position can undergo various transformations, including acylation, alkylation, and condensation reactions, leading to a wide range of derivatives.

  • Scaffold Diversification: The benzoisothiazole core can be further modified to generate libraries of compounds for structure-activity relationship studies.

Pharmaceutical Applications

5-Bromobenzo[d]isothiazol-3-amine and its derivatives have potential applications in pharmaceutical development:

  • Neurological Disorders: The compound is being explored for potential applications in the development of drugs targeting neurological disorders .

  • Anti-inflammatory and Antimicrobial Agents: Its structure is valuable in designing compounds with potential anti-inflammatory and antimicrobial properties .

  • Drug Discovery: The compound serves as a starting point for the creation of novel heterocyclic compounds essential in drug discovery processes .

Materials Science

In materials science, 5-bromobenzo[d]isothiazol-3-amine may contribute to:

  • Dyes and Pigments: The bromine component enhances stability and reactivity, making it useful in the synthesis of dyes and pigments .

  • Electronic Materials: Heterocyclic compounds like 5-bromobenzo[d]isothiazol-3-amine can serve as building blocks for materials with interesting electronic properties.

These diverse applications highlight the versatility of 5-bromobenzo[d]isothiazol-3-amine as a chemical entity with significant value in both research and industrial contexts.

Hazard Statement CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

The compound carries the signal word "Warning" and is represented by the "Exclamation Mark" pictogram (GHS07), indicating its classification as an irritant .

Comparative Analysis with Similar Compounds

Structural Comparison with Related Benzoisothiazoles

Understanding the relationship between 5-bromobenzo[d]isothiazol-3-amine and similar compounds provides insights into structure-activity relationships and potential applications. Table 4 presents a comparative analysis of structurally related compounds.

Table 4: Comparison of 5-Bromobenzo[d]isothiazol-3-amine with Related Compounds

CompoundStructural DifferencesMolecular WeightKey Properties/Applications
5-Bromobenzo[d]isothiazol-3-amineReference compound229.10 g/molSynthetic intermediate, potential pharmaceutical applications
Benzo[d]isothiazol-3-amineNo bromine substituent150.20 g/molParent compound, simpler synthetic profile
7-Bromobenzo[d]isothiazol-3-amineBromine at 7-position instead of 5-position229.10 g/molDifferent substitution pattern affecting interactions with targets
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxideContains carbonyl at position 3 and two oxygen atoms attached to sulfur262.08 g/molDifferent reactivity profile, potential pharmaceutical applications

Structure-Activity Relationships

The positioning and nature of substituents on the benzoisothiazole core significantly influence the compound's properties and potential biological activities:

  • Position of Bromine: The 5-position bromine in 5-bromobenzo[d]isothiazol-3-amine versus the 7-position in 7-bromobenzo[d]isothiazol-3-amine may result in different spatial arrangements, affecting interactions with biological targets.

  • Nature of Functional Groups: The amine group at the 3-position in 5-bromobenzo[d]isothiazol-3-amine versus the carbonyl group in 5-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide creates distinct electronic and hydrogen-bonding properties.

  • Oxidation State of Sulfur: The sulfur atom in the isothiazole ring exists in different oxidation states across these compounds, influencing their chemical reactivity and biological interactions.

These structure-activity relationships are crucial for rational drug design and the development of benzoisothiazole derivatives with optimized properties for specific applications.

Research Trends and Future Directions

Synthetic Methodology Development

Recent advances in benzoisothiazole synthesis indicate several promising directions for the preparation of 5-bromobenzo[d]isothiazol-3-amine and related compounds:

  • Green Chemistry Approaches: Development of environmentally friendly synthesis methods with reduced waste and energy consumption.

  • Regioselective Functionalization: Exploration of methods for selective introduction of substituents at specific positions of the benzoisothiazole core.

  • One-Pot Processes: Design of multi-step one-pot procedures to streamline the synthesis of complex benzoisothiazole derivatives.

Medicinal Chemistry Applications

The potential of 5-bromobenzo[d]isothiazol-3-amine in medicinal chemistry continues to evolve:

  • Targeted Drug Design: Rational design of 5-bromobenzo[d]isothiazol-3-amine derivatives targeting specific biological pathways involved in diseases.

  • Structure-Activity Relationship Studies: Systematic investigations of how structural modifications affect biological activity, leading to optimized compounds with enhanced efficacy and reduced side effects.

  • Combination with Other Pharmacophores: Integration of the benzoisothiazole scaffold with other bioactive moieties to create hybrid molecules with improved properties.

Materials Science Applications

The unique structural features of 5-bromobenzo[d]isothiazol-3-amine offer opportunities in materials science:

  • Functional Materials: Development of materials with specific optical, electronic, or mechanical properties based on benzoisothiazole scaffolds.

  • Sensor Technologies: Exploration of benzoisothiazole derivatives as components in chemical sensors or biosensors.

  • Supramolecular Chemistry: Investigation of self-assembly properties and host-guest interactions of benzoisothiazole-based systems.

These research trends highlight the continuing interest in 5-bromobenzo[d]isothiazol-3-amine and its potential to contribute to advances in various scientific disciplines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator